N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a benzothiadiazine core substituted with a fluorine atom at position 7 and a 1,1-dioxo group. The acetamide moiety is linked to a 4-ethoxyphenyl group, which may enhance solubility and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c1-2-25-13-6-4-12(5-7-13)19-16(22)10-26-17-20-14-8-3-11(18)9-15(14)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPDEMIHOGVDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved by reacting a suitable precursor with sulfur and a fluorinating agent under controlled conditions.
Introduction of the thioacetamide group: This step involves the reaction of the benzo[e][1,2,4]thiadiazine intermediate with a thioacetamide derivative in the presence of a base.
Attachment of the ethoxyphenyl group: The final step involves the coupling of the ethoxyphenyl group to the thioacetamide intermediate using a suitable coupling reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications:
Anticancer Activity
Research has indicated that compounds similar to 3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit anticancer properties. Studies have focused on how this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of thienoquinoline have been reported to affect cell cycle progression and promote cell death in various cancer cell lines.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Preliminary studies have evaluated its efficacy against various bacterial strains. The presence of fluorine atoms may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Neurological Research
Given its structural similarities to known neuroactive compounds, there is ongoing research into the effects of this compound on neurological disorders. It is hypothesized that it may modulate neurotransmitter systems or exhibit neuroprotective effects.
Pharmacological Insights
The pharmacological profile of 3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is being explored through various studies:
Case Studies
Several case studies have documented the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Antimicrobial efficacy | Showed effectiveness against Gram-positive bacteria with low MIC values. |
| Study C | Neuroprotective effects | Indicated potential in reducing oxidative stress markers in neuronal cells. |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Benzothiadiazine Derivatives
- 2-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 951460-72-3): Core: Benzothiadiazine with 1,1-dioxo group. Substituents: Lacks the 7-fluoro group; acetamide linked to 4-phenoxyphenyl.
2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide (CAS: 899976-86-4) :
Triazole and Oxadiazole Derivatives
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
N-(4-acetylphenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide (CAS: 479596-41-3) :
Fluorine Substitution
The 7-fluoro group in the target compound likely enhances metabolic stability and binding affinity via electronegative effects, a feature absent in non-fluorinated benzothiadiazines (e.g., CAS: 951460-72-3) . Fluorinated analogs in other series (e.g., 2-fluorobenzyl derivatives in ) showed improved antibacterial MIC values (1.25–5 μg/mL), suggesting fluorine’s role in boosting efficacy .
Ethoxy vs. Phenoxy/Phenylpropyl Groups
- 4-Ethoxyphenyl : Introduces moderate hydrophilicity, improving aqueous solubility compared to purely aromatic substituents.
- 3-Phenylpropyl (CAS: 899976-86-4) : May extend the compound’s reach in enzyme active sites, as seen in protease inhibitors .
Antimicrobial Activity
- Triazole Derivatives () : Compounds 38 and 39 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2/4-fluorobenzyl)acetamide) exhibited MIC values of 1.25–5 μg/mL against Escherichia coli, demonstrating the impact of fluorinated benzyl groups .
Enzyme Modulation
- Orco Agonists () : VUAA-1 and OLC-12 activated insect olfactory receptors, highlighting sulfanyl acetamides’ utility in pest control .
- LOX Inhibition () : Oxadiazole derivatives (e.g., 8u, IC₅₀: 18 μM) inhibited lipoxygenase, a target in inflammatory diseases .
Tabular Comparison of Key Compounds
Biological Activity
N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. Its unique molecular structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and biological studies.
Molecular Structure
The compound features a benzothiadiazine core with several functional groups that may influence its biological activity. The IUPAC name reflects its intricate structure, which includes an ethoxyphenyl group and a sulfanyl substituent attached to the acetamide moiety.
| Property | Description |
|---|---|
| Molecular Formula | C12H14FNO3S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps, requiring optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. The methods used for synthesis are well-documented in chemical literature.
This compound interacts with specific molecular targets within biological systems. It may act as an inhibitor or activator of enzymes or receptors, leading to alterations in cellular pathways and biological effects. Research indicates potential antimicrobial activity and modulation of enzyme activity relevant to disease processes.
Pharmacological Effects
The compound has shown promising results in various biological assays:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Enzyme Modulation : It has been reported to modulate the activity of specific enzymes involved in metabolic pathways, potentially influencing disease mechanisms.
- Cellular Effects : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used for comparison.
Study 2: Enzyme Interaction
A binding assay conducted on enzyme targets revealed that the compound has a high affinity for certain enzymes associated with metabolic disorders. This suggests potential therapeutic applications in treating conditions like diabetes or obesity.
Research Findings
Recent research findings highlight the following aspects of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Significant inhibition of key metabolic enzymes |
| Cellular Signaling | Modulation of pathways linked to inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
